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Introduction: Foretinib (GSK1363089) is an oral multi-kinase inhibitor that primarily targets
MET, vascular endothelial growth factor receptor 2 (VEGFR2), RON, AXL, and TIE-2.[1][2][3]
Its ability to simultaneously inhibit pathways involved in tumor proliferation, angiogenesis, and
invasion makes it a compelling agent in oncology.[4] However, as with many targeted therapies,
monotherapy can be limited by primary or acquired resistance.[5] Combination therapy, which
pairs therapeutic agents to target multiple pathways, offers a strategy to enhance efficacy,
overcome resistance, and improve patient outcomes.[6] These application notes summarize
key synergistic combinations of Foretinib with other anti-cancer agents and provide detailed
protocols for evaluating such synergies.

Synergistic Combinations of Foretinib
Foretinib with HER/IEGFR-Targeted Agents

Rationale: Co-activation of MET and Human Epidermal Growth Factor Receptor (HER) family
members (EGFR/HER1, HER?2) is a known mechanism of resistance to HER-targeted
therapies in various cancers, including non-small cell lung cancer (NSCLC) and breast cancer.
[7]1[8] MET amplification can confer resistance to EGFR inhibitors like erlotinib and gefitinib.[7]
By simultaneously inhibiting both MET and HER pathways, the combination of Foretinib with
agents like erlotinib or lapatinib can produce potent synergistic anti-tumor effects.[1][7]
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Quantitative Data Summary: The combination of Foretinib with HER-targeted agents has
shown significant synergy in tumor cell lines with MET and HER1/2 co-activation.

Cell Line Cancer Type Combination Key Findings Reference
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growth inhibition

(Cl1=0.25-0.37).
Foretinib + Foretinib
H1993 Lung o [7]
Erlotinib reverses HGF-
induced

resistance to

erlotinib.
Synergistic
Foretinib + Y g- o
HN5 Head and Neck o growth inhibition [7]
Lapatinib
(Cl =0.29-0.34).
Synergistic
) ] o interaction in
Triple-Negative Foretinib + ]
BT549 o suppressing [8]
Breast Cancer Lapatinib
growth and
survival (Cl < 1).
Dose-dependent
Triple-Negative Foretinib + synergistic
MDA-MB-468 o ] ] [8]
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observed.

Cl: Combination Index; a value < 1 indicates synergy.

Signaling Pathway and Mechanism of Synergy: Foretinib blocks the HGF/MET signaling axis,
while HER-targeted agents like Erlotinib and Lapatinib inhibit the EGF/HER axis. In cells where
both pathways are active, this dual blockade prevents compensatory signaling, leading to a
more profound and durable inhibition of downstream pro-survival pathways, primarily the
RAS/MAPK and PI3K/AKT pathways.[1][7]

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b612053?utm_src=pdf-body
https://aacrjournals.org/mct/article/10/3/518/90995/Synergistic-Effects-of-Foretinib-with-HER-Targeted
https://aacrjournals.org/mct/article/10/3/518/90995/Synergistic-Effects-of-Foretinib-with-HER-Targeted
https://www.mdpi.com/2072-6694/10/9/335
https://www.mdpi.com/2072-6694/10/9/335
https://www.benchchem.com/product/b612053?utm_src=pdf-body
https://tlcr.amegroups.org/article/view/621/html
https://aacrjournals.org/mct/article/10/3/518/90995/Synergistic-Effects-of-Foretinib-with-HER-Targeted
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612053?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Erlotinib / Lapatinib

1
|
Inhibits
|
1
1
1
1

Inhibits

Cell Membrane |
|

Downstream $ignaling

PI3K |«

Proliferation &
Survival

Click to download full resolution via product page

Caption: Dual inhibition of MET and EGFR/HER2 pathways by Foretinib and EGFR inhibitors.
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Foretinib with Immunotherapy

Rationale: The tumor microenvironment (TME) plays a critical role in cancer progression and
response to immunotherapy. Foretinib can remodel the TME to be more favorable for an anti-
tumor immune response. Specifically, it can increase PD-L1 levels on tumor cells, potentially
sensitizing them to immune checkpoint inhibitors like anti-PD-1 antibodies.[9]

Quantitative Data Summary: In preclinical models of colorectal carcinoma (CRC), combining
Foretinib with an anti-PD-1 antibody demonstrated significant efficacy.

Animal Model Cancer Type Combination Key Findings Reference

83% tumor

o ) regression
CT26 Tumor- Colorectal Foretinib + anti- )
) ) ) without relapse; [9]
bearing mice Carcinoma PD-1 Ab
prolonged overall
survival.
50% tumor
o ) regression
MC38 Tumor- Colorectal Foretinib + anti- )
] ) ) without relapse; [9]
bearing mice Carcinoma PD-1 Ab
prolonged overall
survival.
CT26-Luc o ) Inhibited
_ Colorectal Foretinib + anti- _
Metastasis ) metastasis to the  [9]
Carcinoma PD-1 Ab
Model lung.

Mechanism of Synergy: Foretinib activates the JAK2-STAT1 pathway, leading to increased
PD-L1 expression on tumor cells, which enhances the target for anti-PD-1 therapy.
Furthermore, the combination therapy remodels the TME by increasing the infiltration and
function of T cells while decreasing the population of M2-phenotype tumor-associated
macrophages (TAMSs), which are typically immunosuppressive.[9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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